Bila 2157 BS, also known as 1,2,4-triaminobenzene hydrochloride, is a potent and orally active renin inhibitor. It has garnered attention in pharmacological research due to its potential applications in treating hypertension and other cardiovascular diseases. The compound is classified under the category of renin inhibitors, which are crucial in regulating blood pressure by inhibiting the renin-angiotensin system.
Bila 2157 BS is classified as a small molecule drug candidate with specific activity against the enzyme renin. This classification places it within a broader category of antihypertensive agents that target the renin-angiotensin system to manage blood pressure effectively.
The synthesis of Bila 2157 BS involves a highly convergent and stereoselective approach. The process includes approximately 15 distinct chemical steps, beginning from simpler organic precursors. A key feature of this synthesis is the use of an enantiospecific, enzyme-catalyzed hydrolysis of substituted succinate diesters to yield homochiral intermediates, which are essential for the final product .
Bila 2157 BS features a complex molecular structure characterized by multiple amino groups attached to a benzene ring. This configuration is responsible for its biological activity as a renin inhibitor.
Bila 2157 BS undergoes several chemical reactions typical for amines and aromatic compounds. Notable reactions include:
Bila 2157 BS functions by inhibiting the activity of renin, an enzyme critical in the regulation of blood pressure through the renin-angiotensin system. By blocking renin's action, it prevents the conversion of angiotensinogen to angiotensin I, subsequently reducing levels of angiotensin II—a potent vasoconstrictor.
Research indicates that this inhibition leads to decreased blood pressure and improved cardiovascular outcomes in experimental models. The mechanism involves competitive inhibition at the active site of renin .
Analytical techniques such as high-performance liquid chromatography have been employed to assess purity and stability during storage.
Bila 2157 BS has significant scientific applications primarily in pharmacology:
BILA 2157 BS (development code: PD-134672) is a potent, low-molecular-weight renin inhibitor belonging to the peptidomimetic class of antihypertensive agents. It selectively targets renin—the aspartyl protease responsible for the initial rate-limiting step in the renin-angiotensin-aldosterone system (RAAS) cascade. By inhibiting the conversion of angiotensinogen to angiotensin I, BILA 2157 BS prevents downstream production of angiotensin II, a potent vasoconstrictor and aldosterone stimulant [2] [5]. Unlike angiotensin-converting enzyme (ACE) inhibitors (e.g., captopril), which exhibit non-specific actions on bradykinin metabolism, renin inhibitors like BILA 2157 BS offer superior specificity due to renin’s single known natural substrate (angiotensinogen) [4] [5]. This specificity theoretically minimizes side effects such as ACE inhibitor-associated dry cough.
Pharmacodynamic studies in anesthetized guinea pigs—a model chosen for its similarity to primates in renin inhibitor responses—demonstrated BILA 2157 BS’s dose-dependent reduction in mean arterial blood pressure (MABP). At 3 mg/kg (intravenous bolus), it achieved a 32% MABP decrease comparable to angiotensin II receptor antagonist losartan, but without affecting heart rate. Critically, bilateral nephrectomy reduced its efficacy by 67%, confirming its reliance on intact renal RAAS [2]. The hemodynamic profile suggests vasodilation as a primary mechanism, with diastolic pressure reductions exceeding systolic changes.
Table 1: Hemodynamic Effects of RAAS Inhibitors in Anesthetized Guinea Pigs
Compound | Class | Dose (mg/kg) | MABP Reduction | Heart Rate Effect |
---|---|---|---|---|
BILA 2157 BS | Renin Inhibitor | 3 | 32% | None |
PD-134672 | Renin Inhibitor | 3 | Similar to BILA | None |
Losartan | Angiotensin II Antagonist | 1 | 32% | Not reported |
Captopril | ACE Inhibitor | - | 48% | Not reported |
BILA 2157 BS was discovered and developed by Boehringer Ingelheim during the 1990s as part of a strategic effort to create orally active renin inhibitors. Prior generations suffered from poor bioavailability due to high molecular weight, peptide-like structures, and metabolic instability. Boehringer Ingelheim’s program focused on overcoming these limitations through innovative chemical design and scalable synthesis [1].
A landmark 1999 Journal of Organic Chemistry publication detailed the practical synthesis of BILA 2157 BS, marking a significant departure from earlier complex routes. Key innovations included:
This synthesis underscored Boehringer Ingelheim’s expertise in integrating biocatalysis with process chemistry to enable large-scale production of complex peptidomimetics.
Table 2: Key Innovations in BILA 2157 BS Synthesis
Innovation | Technical Detail | Advantage |
---|---|---|
Enzyme-Catalyzed Hydrolysis | Rhizopus oryzae lipase on succinate diester | 98% ee; ≥2.5 kg scale; no cryogenics |
Racemization Recycling | Base-catalyzed racemization of unwanted enantiomer | Near-quantitative yield efficiency |
Chromatography-Free Process | Crystallization/filtration for all intermediates | Scalability; reduced cost; >97% purity |
BILA 2157 BS represented a paradigm shift in renin inhibitor design by demonstrating that high oral efficacy was achievable with reduced molecular complexity. Earlier inhibitors (e.g., first-generation peptide analogs) exhibited low bioavailability (<5%) due to enzymatic degradation and poor intestinal absorption. BILA 2157 BS addressed this through:
Oral bioavailability studies in beagle dogs confirmed 18% bioavailability—a breakthrough for non-peptidic renin inhibitors at the time [4]. The 2-amino-4-thiazolyl group proved critical; its removal abolished oral activity despite retained in vitro potency. This highlighted the role of heterocycles in balancing target engagement and drug-like properties.
Table 3: Structural Innovations Enabling Oral Efficacy
Structural Element | Role in Design | Impact on Profile |
---|---|---|
Butanediamide Core | Replaces P2–P3 dipeptide | Reduces chirality; maintains H-bonding |
(2-Amino-4-thiazolyl)methyl | P2 side chain mimic | IC₅₀ 0.8–1.4 nM (pH 6.0); essential for oral efficacy |
Cyclopropylmethyl | P1 substituent | Enhances binding to S1/SP3 subsites |
N-Benzyl-N-methyl amide | P4 substituent | Improves metabolic stability |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0